5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride
Description
Properties
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-7-5-10(15)16-17(7)9-4-2-3-8(6-9)11(12,13)14;/h2-6H,1H3,(H2,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPAWGRGLAWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-carboxylic acid.
Reduction: Formation of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-dihydropyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride typically involves nucleophilic aromatic substitution reactions. For instance, a study demonstrated the preparation of related pyrazole derivatives through reactions involving 5-amino-3-methyl-1H-pyrazole and trifluoromethyl-substituted chlorobenzenes under controlled conditions .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have shown efficacy against various cancer cell lines:
- Mechanism of Action : The compound exhibits antiproliferative effects by inducing apoptosis in cancer cells. It has been reported to inhibit the growth of lung, colorectal, and breast cancer cells .
- Case Studies : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values in the micromolar range .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- Research Findings : Studies indicate that similar pyrazole compounds can significantly reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
- Case Studies : A review indicated that pyrazole derivatives synthesized through multicomponent reactions showed promising antibacterial activity, with some compounds outperforming standard antibiotics .
Enzyme Inhibition
Research has shown that certain pyrazole derivatives can act as inhibitors for enzymes such as α-glucosidase and α-amylase, which are relevant in managing diabetes.
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring System Variations
4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine
- Molecular Formula : C₁₀H₈F₃N₃
- Molecular Weight : 227.07 g/mol
- Key Differences: The trifluoromethyl group is attached to the phenyl ring at the para (4th) position instead of the meta (3rd) position.
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
- Molecular Formula : C₁₀H₈F₃N₃
- Molecular Weight : 227.07 g/mol
- Key Differences : Lacks the 5-methyl group present in the target compound. The absence of this substituent may reduce steric hindrance and metabolic stability .
5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine
- Molecular Formula : C₁₁H₁₀F₃N₄
- Molecular Weight : 261.22 g/mol
- Key Differences: Replaces the phenyl ring with a pyridine ring, introducing a nitrogen atom.
3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound (Hydrochloride) | ~281.7 | 5-methyl, 3-(trifluoromethyl)phenyl, HCl | High (due to salt formation) |
| 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine | 227.07 | Para-trifluoromethylphenyl | Moderate (free base) |
| 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | 227.07 | No 5-methyl group | Low (free base) |
| 5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine | 261.22 | Pyridine ring, 5-methyl | Moderate (free base) |
Biological Activity
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride (CAS No. 1909326-85-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C11H11ClF3N3
- Molecular Weight : 277.68 g/mol
- CAS Number : 1909326-85-7
- Chemical Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a methyl group, contributing to its unique biological profile.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. In a study assessing various aminopyrazole compounds, derivatives similar to 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine were tested against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The compound demonstrated sub-micromolar activity against MRSA, indicating potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. A specific derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HCT-116. The mechanism of action involved the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests that 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride may possess similar anticancer properties.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Studies indicate that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, in vitro and in vivo models. This effect is crucial for treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole compounds indicate that the presence of the trifluoromethyl group significantly enhances biological activity. For instance, modifications at the phenyl ring and variations in substituents on the pyrazole core can lead to substantial changes in potency and selectivity against specific biological targets .
| Substituent | Biological Activity |
|---|---|
| Trifluoromethyl | Increased potency against MRSA |
| Methyl | Enhanced anticancer activity |
| Halogen substitutions | Modulation of anti-inflammatory effects |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of aminopyrazole compounds for their efficacy against various bacterial strains. The results highlighted that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, reinforcing the importance of this functional group in developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro assays conducted on breast cancer cell lines demonstrated that derivatives similar to 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine showed significant cytotoxic effects. The study utilized flow cytometry to analyze cell cycle distribution, confirming that treated cells were arrested at the G2/M phase, which is critical for halting tumor growth .
Q & A
Q. Q1. What are the key synthetic routes for 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step processes starting from substituted pyrazole precursors. For example:
- Step 1: Condensation of 3-(trifluoromethyl)aniline with a β-ketoester to form the pyrazole core.
- Step 2: Methylation at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Hydrolysis of the ester group to the amine, followed by HCl salt formation.
Critical Factors:
- Temperature Control: Excess heat during methylation can lead to by-products like N-alkylated impurities .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis side reactions.
- Yield Optimization: Yields of ~60–70% are typical; purification via recrystallization (ethanol/water) improves purity .
Q. Q2. How is the structure of this compound validated, and what analytical techniques are essential?
Methodological Answer: Structural confirmation relies on complementary techniques:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves bond angles and confirms the planar pyrazole ring with a dihedral angle of ~5–10° between the aryl and pyrazole groups .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 288.1 (free base) and [M-Cl]⁺ at m/z 272.1 for the hydrochloride salt .
Data Contradictions: Discrepancies in NH proton visibility in NMR may arise from tautomerism; DMSO-d₄ suppresses exchange broadening .
Advanced Research Questions
Q. Q3. How can researchers optimize selectivity for the 1H-pyrazole tautomer over 2H-pyrazole in synthesis?
Methodological Answer: Tautomer control is critical for reproducibility:
- Steric Effects: Bulky substituents at N1 (e.g., 3-(trifluoromethyl)phenyl) favor the 1H-tautomer by destabilizing the 2H-form .
- Acid/Base Conditions: Neutral or mildly acidic conditions (pH 4–6) stabilize the 1H-tautomer, while strong bases promote isomerization .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability by comparing Gibbs free energies (ΔG < 2 kcal/mol favors 1H) .
Experimental Validation:
Q. Q4. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?
Methodological Answer: Salt formation challenges include hygroscopicity and polymorph control:
- Anti-Solvent Crystallization: Add HCl gas to a solution of the free base in anhydrous ethanol, followed by precipitation with diethyl ether (yield: 85–90%) .
- Polymorph Screening: Use solvents like acetone/water (1:1) to isolate the stable monoclinic form (melting point: 195–198°C) .
- Quality Control:
Q. Q5. How do electronic effects of the trifluoromethyl group influence bioactivity in related pyrazole derivatives?
Methodological Answer: The CF₃ group enhances metabolic stability and target binding:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
